(R)-(+)-1-Phenyl-1,3-propanediol
CAS No.: 103548-16-9
Cat. No.: VC20746186
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103548-16-9 |
---|---|
Molecular Formula | C9H12O2 |
Molecular Weight | 152.19 g/mol |
IUPAC Name | (1R)-1-phenylpropane-1,3-diol |
Standard InChI | InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m1/s1 |
Standard InChI Key | RRVFYOSEKOTFOG-SECBINFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@@H](CCO)O |
SMILES | C1=CC=C(C=C1)C(CCO)O |
Canonical SMILES | C1=CC=C(C=C1)C(CCO)O |
Chemical Structure and Physical Properties
(R)-(+)-1-Phenyl-1,3-propanediol is a chiral alcohol with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. It features a phenyl group attached to a three-carbon chain with two hydroxyl groups, resulting in its diol classification. The (R)-(+) designation refers to its specific stereochemistry and positive optical rotation.
Physical Characteristics
The compound exists as a white crystalline solid with the following physical properties:
The optical activity is particularly significant as it confirms the compound's chirality and enantiomeric purity. The positive rotation ([α]20/D +69±2°) is characteristic of the (R)-(+) enantiomer, distinguishing it from its mirror image, the (S)-(-) form .
Structural Significance
The compound's structure features a benzylic hydroxyl group at the C1 position and a primary hydroxyl group at the C3 position. This arrangement of functional groups makes it valuable for studying stereoselective reactions and as a building block for more complex molecules. The chiral center at C1 is particularly important for its biological and synthetic applications.
Synthesis Methods
Multiple approaches have been developed for synthesizing (R)-(+)-1-Phenyl-1,3-propanediol with high enantiomeric purity. These methods can be broadly categorized into enzymatic and chemical synthesis routes.
Enzymatic Synthesis
Biocatalytic methods offer high stereoselectivity for preparing (R)-(+)-1-Phenyl-1,3-propanediol. An exemplary approach involves the use of an NADPH-dependent enzyme isolated from Trichosporon fermentans AJ-5152 .
Trichosporon fermentans AJ-5152 Enzyme
This enzyme effectively converts 3-hydroxy-1-phenylpropane-1-one (HPPO) to (R)-1-phenyl-1,3-propanediol with anti-Prelog's specificity . The enzymatic process operates under mild conditions:
Parameter | Value |
---|---|
Optimal pH | 7.0 |
Optimal Temperature | 40°C |
Km value toward HPPO | 20.1 mM |
Vmax | 3.4 μmol min⁻¹ mg protein⁻¹ |
Molecular Weight | ~68,000 (gel filtration) / ~32,000 (SDS-PAGE) |
When employed in a reaction system with NADPH recycling and successive feeding of HPPO, this enzyme demonstrated impressive productivity:
Production Parameter | Result |
---|---|
Total Yield | 8.9 g/L in 16 hours |
Molar Yield | 76% |
Optical Purity | >99% enantiomeric excess (e.e.) |
This high enantiomeric excess confirms the excellent stereoselectivity of the enzymatic approach, making it valuable for obtaining optically pure (R)-(+)-1-Phenyl-1,3-propanediol .
Chemical Synthesis and Modifications
Chemical approaches to synthesizing and manipulating (R)-(+)-1-Phenyl-1,3-propanediol include:
Catalytic Transformations
The Shvo catalyst has been employed to perform hydrogen transfer reactions from the benzylic hydroxyl group of 1-phenyl-1,3-propanediol to acceptor molecules such as 2-butanone . These studies contribute to understanding the compound's reactivity patterns and potential applications in organic synthesis.
Biological Activities and Applications
(R)-(+)-1-Phenyl-1,3-propanediol exhibits several biological activities that make it relevant for pharmaceutical and biotechnological applications.
Enzyme Inhibition Properties
The compound has been investigated for its ability to inhibit various enzymes, potentially leading to applications in drug development. Its structure allows it to interact with specific enzyme binding sites, affecting their catalytic activities.
Model Compound Applications
(R)-(+)-1-Phenyl-1,3-propanediol serves as a valuable model compound for studying:
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Stereoselective enzymatic reactions
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Kinetic resolution processes
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Dehydrogenation reactions
Synthetic Building Block
As a chiral building block, (R)-(+)-1-Phenyl-1,3-propanediol can be incorporated into more complex molecules while transferring its stereochemical information. This makes it valuable in the synthesis of:
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Pharmaceutical intermediates
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Chiral auxiliaries
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Specialty chemicals requiring specific stereochemistry
Comparative Analysis with Related Compounds
Understanding (R)-(+)-1-Phenyl-1,3-propanediol in the context of related compounds provides additional insights into its unique properties and applications.
Comparison with Other Propanediol Derivatives
Research Methodologies and Analytical Techniques
Various analytical methods have been employed to characterize and study (R)-(+)-1-Phenyl-1,3-propanediol:
Chromatographic Methods
High-performance liquid chromatography (HPLC) with chiral columns is commonly used to determine the enantiomeric purity of (R)-(+)-1-Phenyl-1,3-propanediol. This technique allows for precise measurement of optical purity, which is critical for applications requiring high stereochemical purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, while infrared (IR) spectroscopy helps identify functional groups. Optical rotation measurements using polarimetry confirm the stereochemical assignment and purity.
Future Research Directions
Research on (R)-(+)-1-Phenyl-1,3-propanediol continues to evolve in several promising directions:
Catalytic Applications
Further exploration of catalytic systems, like the Shvo catalyst, could lead to new synthetic methodologies utilizing this compound . Investigating different catalysts and reaction conditions may reveal novel transformations and applications.
Enzymatic Systems
The discovery and characterization of additional enzymes capable of producing or transforming (R)-(+)-1-Phenyl-1,3-propanediol with high stereoselectivity represents an important area for future research. These enzymes could enable more efficient and environmentally friendly synthesis methods.
Pharmaceutical Development
The biological activities of (R)-(+)-1-Phenyl-1,3-propanediol warrant further investigation in pharmaceutical contexts. Its potential as a building block for drug candidates with specific stereochemical requirements remains an important research direction.
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